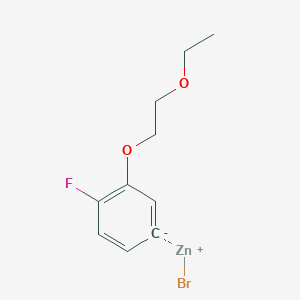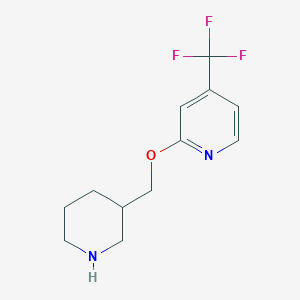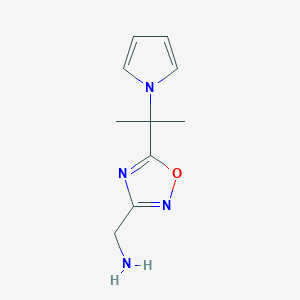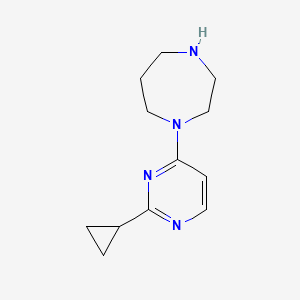
1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a cyclopropyl group, a pyrimidine ring, and a diazepane ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropylpyrimidine with 1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol and requires heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve continuous flow multi-stage reactors to ensure higher yields and purity. The process typically includes the reaction of amidine derivatives with alkyl acetoacetate in an alkaline solvent system .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar but with different substituents.
Pyrido[2,3-d]pyrimidines: Another class of heterocycles with similar biological activities.
Uniqueness: 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane stands out due to its unique combination of a cyclopropyl group and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C12H18N4/c1-5-13-7-9-16(8-1)11-4-6-14-12(15-11)10-2-3-10/h4,6,10,13H,1-3,5,7-9H2 |
InChI Key |
IFBQLZLAVLGUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


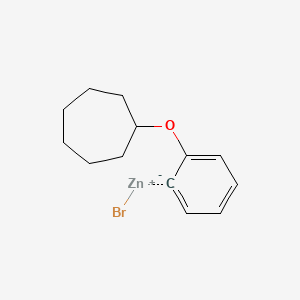
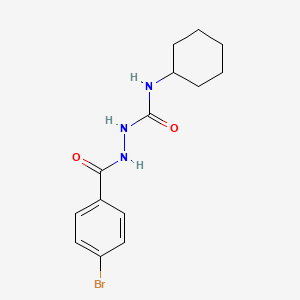
![(7AS,10aS)-5-isopropyl-1,9,9-trimethyl-7a,8,9,10a-tetrahydrobenzo[de]furo[3,2-b]chromen-6-ol](/img/structure/B14874005.png)
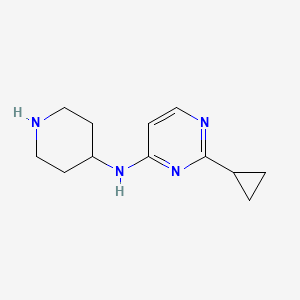
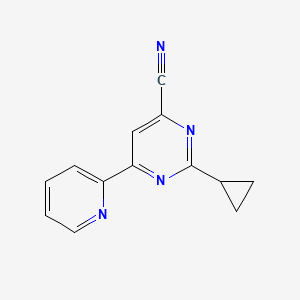
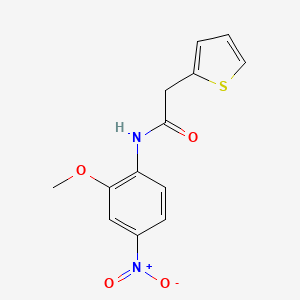
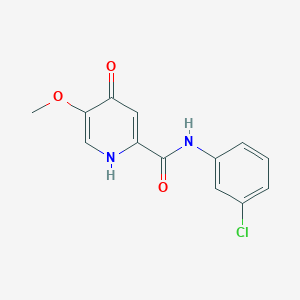
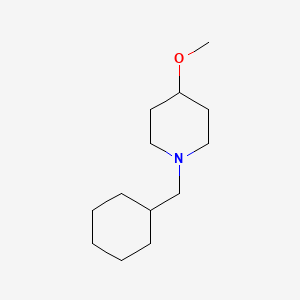
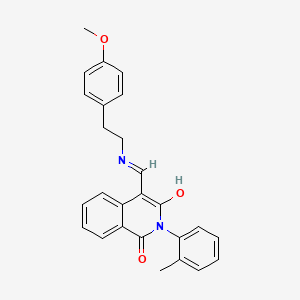
![3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14874053.png)
